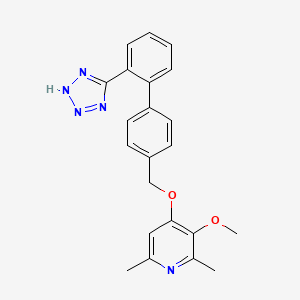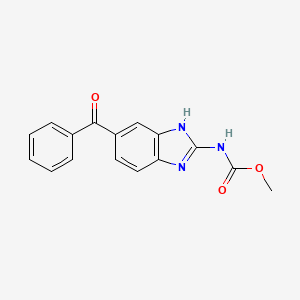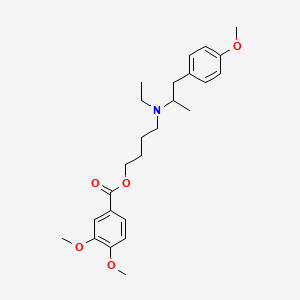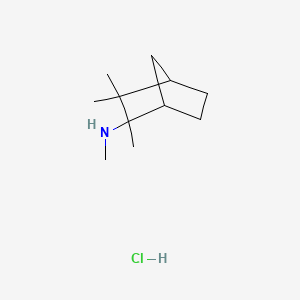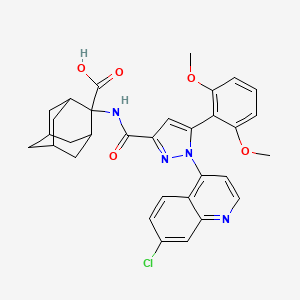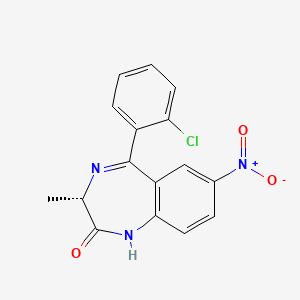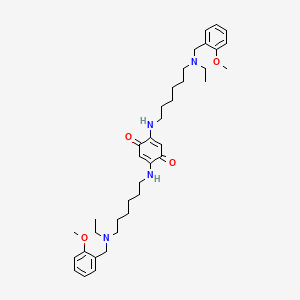
Memoquin
Overview
Description
Memoquin is a quinone-bearing polyamine compound that has emerged as a promising candidate for the treatment of Alzheimer’s disease. It is known for its multi-target profile, acting as an acetylcholinesterase and β-secretase-1 inhibitor, and possessing anti-amyloid and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Memoquin is synthesized through a straightforward synthetic strategy that provides both high yield and large-scale production. The synthesis involves the reaction of 2,5-dimethoxybenzoquinone with polyamine derivatives under reflux conditions. The reaction mixture is then purified by flash chromatography to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Memoquin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines and alcohols.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Memoquin has a broad spectrum of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying multi-target drug design and synthesis.
Biology: It is used in research to understand the mechanisms of neurodegenerative diseases and to develop potential therapeutic agents.
Medicine: this compound is primarily investigated for its potential in treating Alzheimer’s disease due to its multi-target profile, including acetylcholinesterase and β-secretase-1 inhibition, anti-amyloid, and antioxidant properties
Industry: The compound’s unique properties make it valuable for developing new drugs and therapeutic agents.
Mechanism of Action
Memoquin exerts its effects through multiple mechanisms:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function
β-Secretase-1 Inhibition: By inhibiting β-secretase-1, this compound reduces the production of β-amyloid peptides, which are implicated in the formation of amyloid plaques in Alzheimer’s disease
Antioxidant Properties: this compound possesses antioxidant properties that help in reducing oxidative stress and preventing neuronal damage
Molecular Targets and Pathways: this compound targets multiple pathways involved in Alzheimer’s disease, including the cholinergic, amyloidogenic, and oxidative stress pathways
Comparison with Similar Compounds
Memoquin is unique due to its multi-target profile, which distinguishes it from other compounds used in Alzheimer’s disease treatment. Similar compounds include:
Donepezil: A potent acetylcholinesterase inhibitor but lacks the multi-target profile of this compound.
Rivastigmine: Another acetylcholinesterase inhibitor with limited multi-target activity.
Galantamine: An acetylcholinesterase inhibitor with some additional properties but not as comprehensive as this compound.
This compound’s ability to target multiple pathways simultaneously makes it a promising candidate for treating complex neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVPJQOPRBXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)

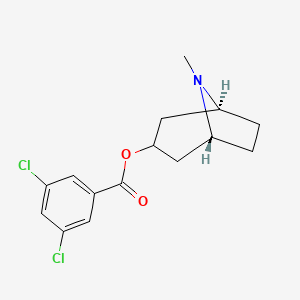
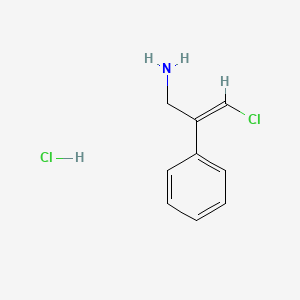
![(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1676117.png)
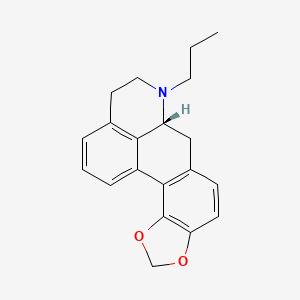
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)
